8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171379-23-9
VCID: VC15925243
InChI: InChI=1S/C11H12ClN3.ClH/c1-6-3-8-10(15-13)5-7(2)14-11(8)9(12)4-6;/h3-5H,13H2,1-2H3,(H,14,15);1H
SMILES:
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.14 g/mol

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride

CAS No.: 1171379-23-9

Cat. No.: VC15925243

Molecular Formula: C11H13Cl2N3

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride - 1171379-23-9

Specification

CAS No. 1171379-23-9
Molecular Formula C11H13Cl2N3
Molecular Weight 258.14 g/mol
IUPAC Name (8-chloro-2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C11H12ClN3.ClH/c1-6-3-8-10(15-13)5-7(2)14-11(8)9(12)4-6;/h3-5H,13H2,1-2H3,(H,14,15);1H
Standard InChI Key KYLCTRKORLNKNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)NN.Cl

Introduction

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3C_{11}H_{13}Cl_2N_3 and a molecular weight of approximately 258.15 g/mol. It is identified by the CAS number 1171379-23-9. This compound features a quinoline core structure with a hydrazine substituent, making it of interest in various chemical and biological applications. The presence of chlorine and methyl groups contributes to its unique properties and potential reactivity.

Synthesis and Preparation

The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride typically involves multi-step organic synthesis procedures. These steps require careful control of reaction conditions to ensure high yields and purity. Common methods include various organic reactions that involve the formation of the quinoline core and the introduction of the hydrazino group.

Biological Activities and Applications

Research indicates that 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride exhibits notable biological activities, particularly in the fields of medicinal chemistry. It has been studied for potential antitumor properties and as an inhibitor in various biochemical pathways. The hydrazino group is often associated with biological activity, making this compound a candidate for further pharmacological investigation.

CompoundStructure TypeKey ActivityUnique Features
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochlorideHydrazinoquinolinePotential antitumorChlorine substitution
PhenylhydrazineHydrazine derivativeAntioxidantLacks quinoline structure
ChloroquineChloroquinolineAntimalarialDifferent functional groups
4-HydrazinylquinolineHydrazinoquinolineVaries by substitutionDifferent substitutions on quinoline

Research Findings and Future Directions

Studies on 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride have focused on its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest it may inhibit certain enzymes involved in cancer metabolism. Further research is necessary to elucidate its mechanisms of action and potential side effects.

Suppliers and Availability

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride is available from various chemical suppliers, including Parchem and Santa Cruz Biotechnology, for use in research and development .

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